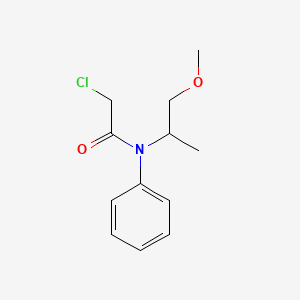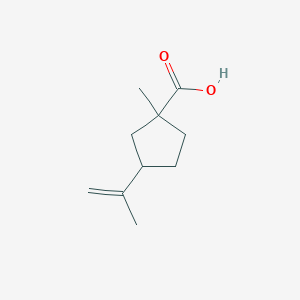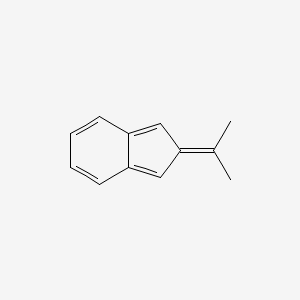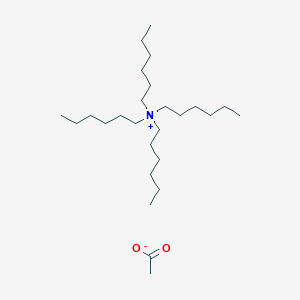
N,N,N-Trihexylhexan-1-aminium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trihexylhexan-1-aminium acetate is a quaternary ammonium compound. These compounds are known for their surfactant properties and are widely used in various industrial applications. The acetate form of this compound indicates that it is paired with an acetate anion, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trihexylhexan-1-aminium acetate typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react trihexylamine with hexyl bromide in the presence of a base to form the quaternary ammonium bromide. This intermediate can then be treated with sodium acetate to exchange the bromide ion for an acetate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trihexylhexan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the quaternary ammonium group.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The acetate ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Substitution: Ion exchange resins or solutions of other salts (e.g., sodium chloride) can facilitate the substitution of the acetate ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ion exchange reactions will yield different quaternary ammonium salts depending on the anion introduced.
Scientific Research Applications
N,N,N-Trihexylhexan-1-aminium acetate has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s surfactant properties make it useful in cell lysis and membrane studies.
Medicine: It can be used in drug formulation to enhance the solubility and bioavailability of certain drugs.
Industry: The compound is used in the formulation of detergents, disinfectants, and fabric softeners.
Mechanism of Action
The mechanism of action of N,N,N-Trihexylhexan-1-aminium acetate is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability or cell lysis. This property is exploited in both biological research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Triethylhexan-1-aminium acetate
- N,N,N-Trimethylhexan-1-aminium acetate
- N,N,N-Trihexylhexan-1-aminium chloride
Uniqueness
N,N,N-Trihexylhexan-1-aminium acetate is unique due to its specific alkyl chain length and the presence of the acetate anion. These characteristics influence its solubility, reactivity, and surfactant properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Properties
CAS No. |
36368-79-3 |
|---|---|
Molecular Formula |
C26H55NO2 |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
tetrahexylazanium;acetate |
InChI |
InChI=1S/C24H52N.C2H4O2/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-2(3)4/h5-24H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
OVEGCWNSHIHZJK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


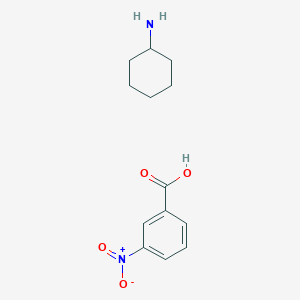

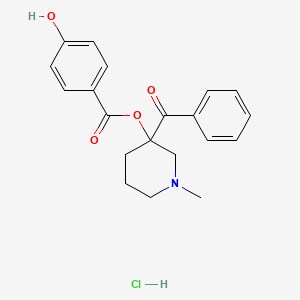
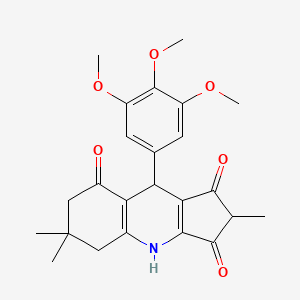
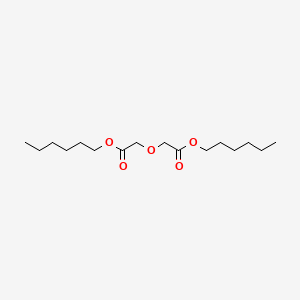
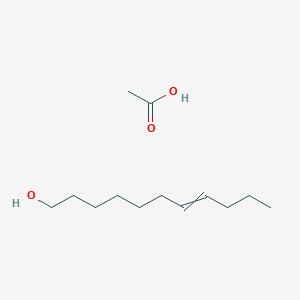
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)

![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
